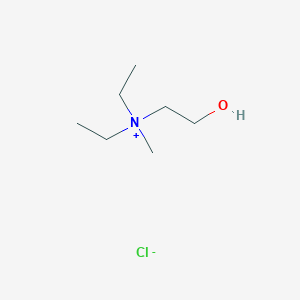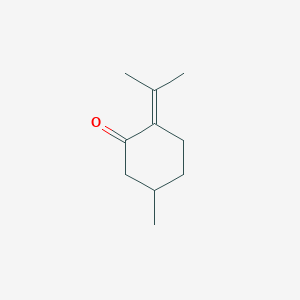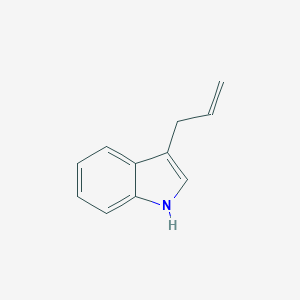
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is a chemical compound that features a piperidine ring attached to a chromanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one typically involves the reaction of chromanone derivatives with piperidine. One common method includes the acylation of 2-chromanone with piperidine using a suitable acylating agent. The reaction conditions often involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chromanone structure may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Chromanone: A bicyclic compound with a benzene ring fused to a lactone.
Piperine: An alkaloid with a piperidine ring, found in black pepper.
Uniqueness
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is unique due to the combination of the piperidine ring and chromanone structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for research and development.
Propiedades
Número CAS |
18144-60-0 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
Clave InChI |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Sinónimos |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)







